1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, including those related to 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride, often employs domino reactions involving aromatic amines and cyclic enol ethers or 2-hydroxy cyclic ether, catalyzed by indium chloride in water. This process efficiently produces various tetrahydroquinoline derivatives with predominant cis selectivity, attributed to chelation control in aqueous environments (Jianheng Zhang & Chao‐Jun Li, 2002). An improved synthesis method for 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline has been reported, alongside the synthesis, isolation, and stereochemistry elucidation of diastereoisomers of 6-amino-2-methyldecahydroisoquinoline, employing chemical evidence and spectral data (I. W. Mathison & R. Tidwell, 1976).
Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydroisoquinoline derivatives is characterized by their tetrahydroquinoline moiety, a common feature in many natural products. The cis selectivity observed in their synthesis can be rationalized by chelation control, especially in aqueous environments. The molecular structure elucidation often involves a combination of chemical reactions and spectral data analysis, providing insight into the stereochemistry of various diastereoisomers.
Chemical Reactions and Properties
The chemical reactivity of 1,2,3,4-tetrahydroisoquinoline derivatives, including rearrangements and reactions with sulfonyl chloride, demonstrates their potential as intermediates in synthesizing beta-amino acids rather than directly yielding tetrahydroisoquinoline structures. Such versatility indicates their utility in synthetic chemistry for creating complex molecular architectures (Klaus Weber, Stephan Kuklinski, & Peter Gmeiner, 2000).
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Rearranged Beta-Chloro Amines Synthesis : Weber et al. (2000) demonstrated that treatment of N,N-dibenzylamino alcohols with sulfonyl chloride leads to rearranged beta-chloro amines instead of tetrahydroisoquinolines, showcasing the compound's potential as an intermediate for synthesizing beta-amino acids and nitriles Weber, Kuklinski, & Gmeiner, 2000.
Redox-Neutral Annulations : Zhu and Seidel (2017) explored the redox-neutral annulations of amines like 1,2,3,4-tetrahydroisoquinoline with 2-alkylquinoline-3-carbaldehydes, demonstrating dual C–H bond functionalization. This process, facilitated by acetic acid, highlights the compound's applicability in generating complex molecular architectures Zhu & Seidel, 2017.
Biomedical Applications
Neuroprotective Effects : Kotake et al. (2005) investigated 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and found it to have neuroprotective effects against various dopaminergic neurotoxins in cultured rat mesencephalic neurons. This research suggests potential applications of related compounds in developing treatments for neurodegenerative diseases like Parkinson's disease Kotake, Taguchi, Okuda, Sekiya, Tasaki, Hirobe, & Ohta, 2005.
Anticancer Agents : Redda, Gangapuram, & Ardley (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents, highlighting the structural importance of the tetrahydroisoquinoline moiety in biological activity against various cancer cell lines Redda, Gangapuram, & Ardley, 2010.
Analgesic and Anti-Inflammatory Effects : Rakhmanova et al. (2022) evaluated the analgesic and anti-inflammatory properties of 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride, suggesting its potential as a non-narcotic analgesic in medical practice Rakhmanova, Zhurakulov, Tursunkhodjayeva, Azamatov, & Saidkhodjayeva, 2022.
Safety And Hazards
The safety information for 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride includes several hazard statements: H302-H315-H319-H3351. Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P5011.
Future Directions
The future directions of 1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride are not explicitly mentioned in the search results.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.
properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-6-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5,11H,3-4,6,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCSYUPAHMVXJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938716 |
Source
|
Record name | 1,2,3,4-Tetrahydroisoquinolin-6-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroisoquinolin-6-amine hydrochloride | |
CAS RN |
175871-42-8 |
Source
|
Record name | 1,2,3,4-Tetrahydroisoquinolin-6-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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